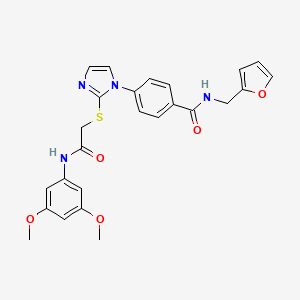

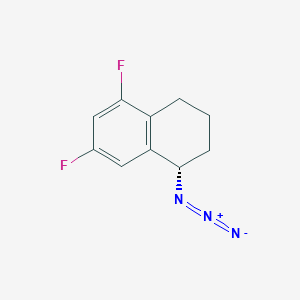

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole and thiophene rings. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include the formation of oxadiazole rings and subsequent coupling with other aromatic systems. For instance, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves the coupling of substituted benzohydrazide with an appropriate acid followed by intramolecular cyclization . This suggests that a similar approach could be used for the synthesis of Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the appropriate substitutions to incorporate the thiophene and piperidine moieties.

Molecular Structure Analysis

The molecular structure of compounds with oxadiazole rings has been studied using single-crystal X-ray diffraction, which confirms the expected geometries and conformations . The piperazine ring, for example, adopts a chair conformation. Density Functional Theory (DFT) calculations can also provide insights into the reactive sites and the electrophilic and nucleophilic nature of the molecules . These techniques could be applied to Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone to predict its structure and reactivity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from DFT studies, which highlight the potential sites for electrophilic and nucleophilic attacks . The presence of the oxadiazole ring in the structure suggests that the compound may undergo reactions typical for heteroaromatic compounds, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Intermolecular hydrogen bonds, as observed in related compounds, can contribute to the crystal packing and stability . The Hirshfeld surface analysis provides information on the nature of intermolecular contacts, which is crucial for understanding the compound's solubility and interaction with biological targets . The HOMO-LUMO energy gap obtained from DFT calculations can give an indication of the compound's stability and reactivity . Additionally, the presence of aromatic systems like thiophene may affect the compound's UV absorption properties, which can be analyzed using UV spectroscopy .

科学的研究の応用

Enzyme Inhibitory Activity

Compounds structurally similar to Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been evaluated for their enzyme inhibitory activities. For instance, derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were designed and assessed for their inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These derivatives exhibited significant enzyme inhibitory activities, suggesting their potential in the development of new enzyme inhibitors for therapeutic applications. Molecular docking studies further revealed their significant interactions at the enzyme active sites, providing insights into their binding affinities and mechanism of action (Cetin, Türkan, Bursal, & Murahari, 2021).

Molecular Structure and Antibacterial Activity

Another research avenue explores the synthesis and spectral characterization of novel compounds, including those containing the thiophene and oxadiazole moieties. Studies involving density functional theory (DFT) calculations and molecular docking have been conducted to understand the structural, electronic, and reactive properties of these compounds. Such analyses assist in elucidating their antibacterial activities by highlighting the importance of structural optimization and the impact of electron-withdrawing groups on their biological efficacy. This research underscores the compounds' potential in the design of new antibacterial agents (Shahana & Yardily, 2020).

Crystal Packing and Non-Covalent Interactions

The study of crystal packing and the functional role of non-covalent interactions in supramolecular architectures is also a significant research application. The analysis of crystal packing in derivatives containing the 1,2,4-oxadiazol moiety has revealed the importance of lone pair-π interactions and halogen bonds. These findings contribute to the understanding of how such interactions influence the molecular conformation and stability of these compounds, providing valuable information for the design of materials with specific physical and chemical properties (Sharma, Mohan, Gangwar, & Chopra, 2019).

Cytoprotective Activities

Phenyl( thiophen-2-yl) methanone derivatives, including those similar in structure to the compound of interest, have been synthesized and tested for their cytoprotective activities against oxidative stress-induced injury in human cells. This line of research is critical for the development of therapeutic agents capable of protecting cells from oxidative damage, which is a common pathway in numerous diseases. Preliminary studies have shown that specific substituents on the phenyl ring significantly enhance protective activity, highlighting the role of molecular structure in determining biological activity (Lian, 2014).

特性

IUPAC Name |

phenyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-18(13-6-2-1-3-7-13)21-10-4-8-14(12-21)16-19-20-17(23-16)15-9-5-11-24-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJSNYYHCFAKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2538495.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)

![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)